Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate is a chemical compound with the molecular formula C11H8ClF3O3. It is known for its applications in the synthesis of various pharmaceutical and agrochemical products. The compound is characterized by the presence of a chloro and trifluorophenyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate can be synthesized through several methods. One common route involves the reaction of 3-chloro-2,4,5-trifluorobenzoic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pressure. The final product is usually obtained through distillation and crystallization techniques to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions include substituted derivatives, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Explored for its role in the development of new therapeutic agents, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may interfere with bacterial cell wall synthesis, resulting in antibacterial activity. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate can be compared with other similar compounds, such as:
- 3-Chloro-2,4,5-trifluorobenzaldehyde
- 3-Chloro-2,4,5-trifluorobenzoic acid
- 3-Chloro-2,4,5-trifluorobenzoyl chloride
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. This compound is unique due to its ester functionality, which imparts distinct properties and reactivity .
Properties
IUPAC Name |
ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-2-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3O3/c1-2-18-11(17)7(16)4-5-3-6(13)10(15)8(12)9(5)14/h3H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTPUZBDJKKVCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC1=CC(=C(C(=C1F)Cl)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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